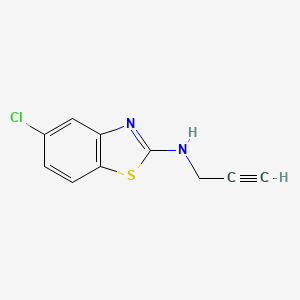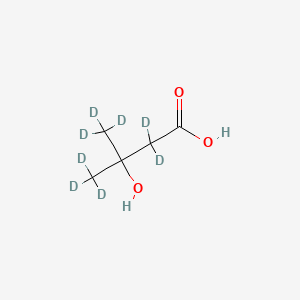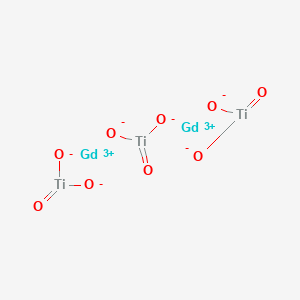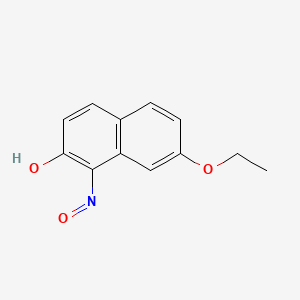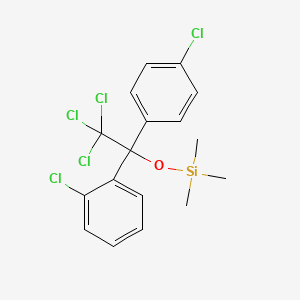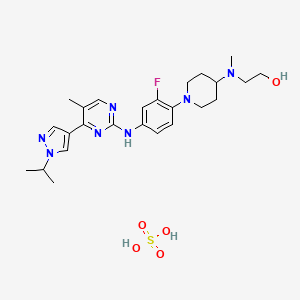
Flonoltinib maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flonoltinib maleate is a novel dual-target inhibitor that selectively suppresses Janus kinase 2 and FMS-like tyrosine kinase 3. It is currently being investigated for its potential in treating myeloproliferative neoplasms, a group of disorders characterized by the excessive proliferation of hematopoietic stem cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Flonoltinib maleate is synthesized through a series of chemical reactions that involve the selective inhibition of Janus kinase 2 and FMS-like tyrosine kinase 3. The synthetic route typically involves the use of surface plasmon resonance assays to verify the affinity of the compound for the pseudokinase domain of Janus kinase 2 .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis and purification processes. These processes ensure the high selectivity and potency of the compound, making it suitable for clinical trials and potential therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions: Flonoltinib maleate undergoes various chemical reactions, including oxidation, reduction, substitution, and conjugation reactions. These reactions are essential for the compound’s metabolism and efficacy .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, dealkylation agents, methylation agents, sulfation agents, glucuronidation agents, and glutathione conjugation agents. These reagents facilitate the compound’s metabolic processes .
Major Products Formed: The major products formed from the reactions of this compound include various metabolites that result from oxygenation, dealkylation, methylation, sulfation, glucuronidation, and glutathione conjugation .
Aplicaciones Científicas De Investigación
Flonoltinib maleate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown promise in treating myeloproliferative neoplasms by selectively inhibiting Janus kinase 2 and FMS-like tyrosine kinase 3. Additionally, it has been investigated for its potential in treating hemophagocytic lymphohistiocytosis, a rare but lethal multi-system hyperinflammatory syndrome .
Mecanismo De Acción
Flonoltinib maleate exerts its effects by selectively inhibiting Janus kinase 2 and FMS-like tyrosine kinase 3. This inhibition disrupts the signaling pathways involved in the proliferation of hematopoietic stem cells, thereby reducing the excessive proliferation characteristic of myeloproliferative neoplasms. The compound’s mechanism of action involves binding to the pseudokinase domain of Janus kinase 2, which contributes to its high selectivity and potency .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to flonoltinib maleate include ruxolitinib and fedratinib, both of which are also Janus kinase inhibitors used in the treatment of myeloproliferative neoplasms .
Uniqueness: this compound is unique in its dual-target inhibition of both Janus kinase 2 and FMS-like tyrosine kinase 3. This dual-target approach enhances its efficacy and selectivity, making it a promising candidate for treating myeloproliferative neoplasms and other related disorders .
Propiedades
Fórmula molecular |
C25H36FN7O5S |
|---|---|
Peso molecular |
565.7 g/mol |
Nombre IUPAC |
2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol;sulfuric acid |
InChI |
InChI=1S/C25H34FN7O.H2O4S/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34;1-5(2,3)4/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30);(H2,1,2,3,4) |
Clave InChI |
IEZUCWOITIANPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


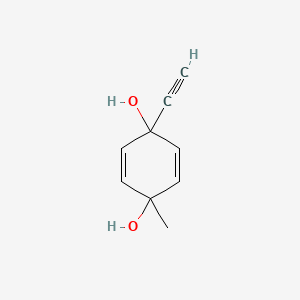
![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
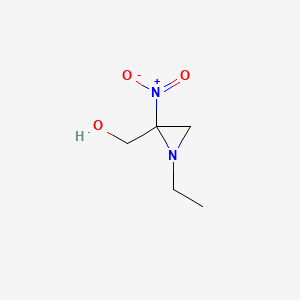
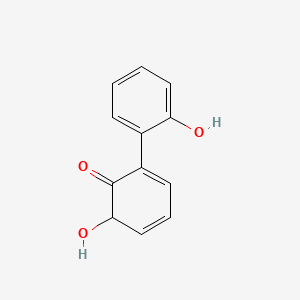
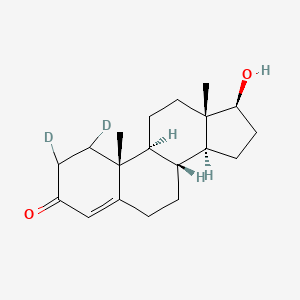
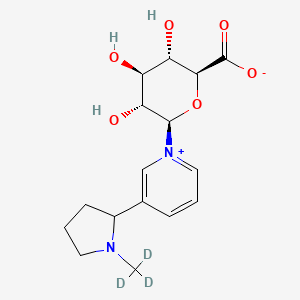
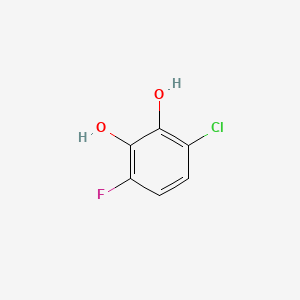
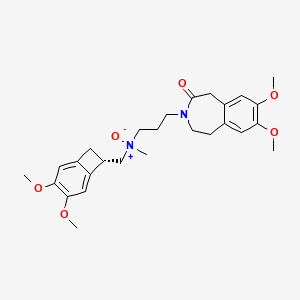
![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)
